1,2-diphenyl-1H-imidazo[1,2-a]benzimidazole
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Overview
Description
1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused to a benzimidazole ring, with two phenyl groups attached at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the reaction of N-phenylbenzimidamides with iodobenzenes or bromobenzenes in the presence of a palladium catalyst. This process includes a palladium-catalyzed N-arylation followed by a copper-catalyzed C-H functionalization and C-N bond formation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of palladium and copper catalysts ensures high yields and efficient production. Reaction conditions are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1,2-diphenyl-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole can be compared with other similar compounds, such as:
1,2-Diphenyl-1H-benzoimidazole: Similar structure but lacks the fused imidazole ring.
2-Phenyl-1H-imidazo[1,2-a]benzimidazole: Similar structure but with only one phenyl group.
Imidazo[1,2-a]azepines: Different ring structure but similar biological activities
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15N3 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2,3-diphenylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C21H15N3/c1-3-9-16(10-4-1)20-15-23-19-14-8-7-13-18(19)22-21(23)24(20)17-11-5-2-6-12-17/h1-15H |
InChI Key |
FSZSLVDWSBPVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2C5=CC=CC=C5 |
Origin of Product |
United States |
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